molecular formula C14H15ClN2OS B2927243 2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 568543-62-4

2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2927243
CAS No.: 568543-62-4
M. Wt: 294.8
InChI Key: AXBTVPSSICXNFD-UHFFFAOYSA-N
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Description

“2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the linear formula C11H14ClNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H14ClNO . The molecular weight of the compound is 211.693 .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research by Coleman et al. (2000) delved into the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes. This study provides valuable insights into the metabolic pathways and potential toxicological impacts of chloroacetamide derivatives, which may extend to the metabolism of "2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide" given its structural similarities to the compounds studied (Coleman, Linderman, Hodgson, & Rose, 2000).

Antitumor Activity of Benzothiazole Derivatives

Yurttaş, Tay, and Demirayak (2015) synthesized and evaluated the antitumor activities of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating the potential of similar structures for cancer treatment. These findings suggest that "this compound" could be explored for its antitumor properties (Yurttaş, Tay, & Demirayak, 2015).

Radiosynthesis and Environmental Studies

Latli and Casida (1995) described the radiosynthesis of chloroacetanilide herbicides for metabolic and mode of action studies. This work underlines the importance of understanding the environmental fate and biological interactions of chloroacetamide derivatives, which may include compounds like "this compound" (Latli & Casida, 1995).

Inhibition of Fatty Acid Synthesis

Research by Weisshaar and Böger (1989) on chloroacetamide inhibition of fatty acid synthesis in algae suggests potential applications of chloroacetamide derivatives in understanding and controlling lipid biosynthesis pathways. This study could provide a foundation for exploring the biochemical interactions and effects of "this compound" in various biological systems (Weisshaar & Böger, 1989).

Structure-Activity Relationships and Antimicrobial Activity

The synthesis and evaluation of benzothiazole and thiazol-2-yl derivatives for antimicrobial activity, as explored by Badiger, Mulla, Khazi, and Khazi (2013), provide insights into the potential antimicrobial properties of "this compound." These studies contribute to the understanding of how structural variations can influence biological activity (Badiger, Mulla, Khazi, & Khazi, 2013).

Properties

IUPAC Name

2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-8-4-9(2)13(10(3)5-8)11-7-19-14(16-11)17-12(18)6-15/h4-5,7H,6H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBTVPSSICXNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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